

Application Notes and Protocols for Measuring HSK0935 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking SGLT2, **HSK0935** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it a promising therapeutic agent for the management of type 2 diabetes.[1] Accurate and reproducible measurement of **HSK0935** efficacy in a cellular context is critical for its preclinical and clinical development.

These application notes provide detailed protocols for assessing the in vitro efficacy of **HSK0935** using cell-based assays that measure the inhibition of SGLT2-mediated glucose uptake. The protocols are designed to be adaptable for both compound screening and detailed characterization of inhibitor potency and selectivity.

Data Presentation

The efficacy of **HSK0935** has been quantified by determining its half-maximal inhibitory concentration (IC50) against human SGLT2 (hSGLT2) and its selectivity relative to human SGLT1 (hSGLT1). The following table summarizes the key quantitative data for **HSK0935**.



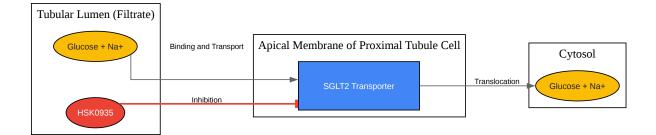
Compound	Target	IC50 (nM)	Selectivity (SGLT1/SGLT2)
HSK0935	hSGLT2	1.3	843-fold
HSK0935	hSGLT1	1096.4	

Note: The hSGLT1 IC50 value is calculated based on the reported hSGLT2 IC50 and the selectivity ratio.

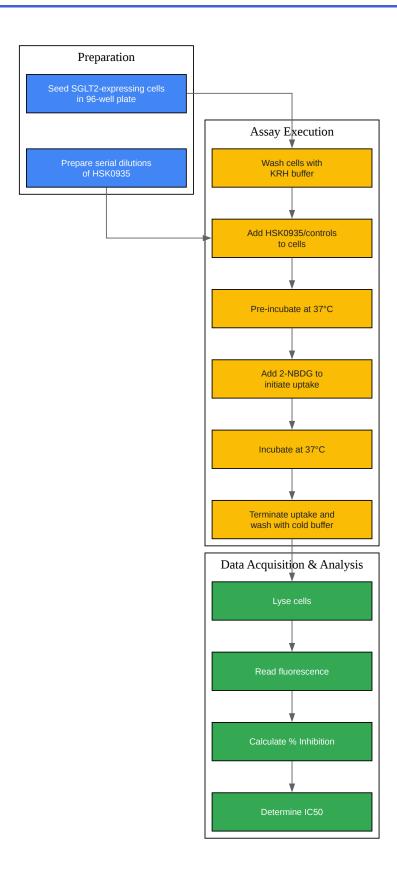
Signaling Pathways and Mechanisms SGLT2 Mechanism of Action and Inhibition

SGLT2 is a transmembrane protein located in the apical membrane of the proximal convoluted tubule cells in the kidney. It actively transports glucose from the glomerular filtrate back into the bloodstream, a process coupled to the sodium gradient maintained by the Na+/K+-ATPase pump. **HSK0935**, as a selective SGLT2 inhibitor, competitively binds to the transporter, blocking glucose reabsorption and leading to increased urinary glucose excretion.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring HSK0935 Efficacy in Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#measuring-hsk0935-efficacy-in-cell-based-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com